molecular formula C4H6N4O B13911379 4-Methyl-4H-1,2,4-triazole-3-carboxamide

4-Methyl-4H-1,2,4-triazole-3-carboxamide

Cat. No.: B13911379
M. Wt: 126.12 g/mol
InChI Key: ZVKSFKZMYFDDQR-UHFFFAOYSA-N
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Description

4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide typically involves the preparation of 1,2,4-triazole-3-carboxylates, which are then converted to the corresponding amides. One common method involves the saponification of 1,2,4-triazole-3-carboxylates to yield the carboxylic acid, followed by amidation to produce the desired amide . Another approach includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing 1,2,4-triazole-3-carboxamides .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide is unique due to its specific substitution pattern and the presence of the carboxylic acid amide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

4-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C4H6N4O/c1-8-2-6-7-4(8)3(5)9/h2H,1H3,(H2,5,9)

InChI Key

ZVKSFKZMYFDDQR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C(=O)N

Origin of Product

United States

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